4,10-Dibromoanthanthrone
CAS No.: 4378-61-4
Cat. No.: VC21274814
Molecular Formula: C22H8Br2O2
Molecular Weight: 464.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4378-61-4 |
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Molecular Formula | C22H8Br2O2 |
Molecular Weight | 464.1 g/mol |
IUPAC Name | 9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione |
Standard InChI | InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H |
Standard InChI Key | HTENFZMEHKCNMD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br |
Canonical SMILES | C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br |
Introduction
Chemical Properties and Structure
The chemical and physical properties of 4,10-Dibromoanthanthrone derive from its unique molecular structure, which combines a rigid aromatic backbone with strategically placed bromine substituents.
Molecular Composition
4,10-Dibromoanthanthrone has a molecular formula of C22H8Br2O2 with a molecular weight of approximately 464.1 g/mol. The compound contains a polycyclic aromatic core with carbonyl groups at the 6 and 12 positions and bromine atoms at the 4 and 10 positions.
Structural Features
The compound's structure includes a planar anthanthrone core with two key features:
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Two bromine atoms at the 4 and 10 positions, which serve as reactive sites for functionalization
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Two carbonyl groups at the 6 and 12 positions, which can also undergo various transformations
This unique arrangement of functional groups allows for selective chemical modifications, making the compound versatile for synthesis of more complex structures .
Comparative Structural Analysis
Several compounds share structural similarities with 4,10-dibromoanthanthrone. The following table presents a comparison of related compounds:
Compound Name | Structure Characteristics | Unique Features |
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Anthanthrone | Base structure without bromination | Lacks halogen substituents; lower reactivity |
9-Bromoanthracene | Bromine at position 9 | Different substitution pattern; used in OLEDs |
1-Bromopyrene | Bromine at position 1 | Exhibits different electronic properties; less planar |
3-Bromo-7-hydroxyflavone | A flavonoid derivative with bromination | Potential antioxidant properties; different applications |
The specific substitution pattern of 4,10-Dibromoanthanthrone distinguishes it from these related compounds, providing enhanced solubility and reactivity that makes it particularly useful in materials science applications.
Synthesis Methods
The synthesis of 4,10-Dibromoanthanthrone and its derivatives involves several established chemical procedures, with various strategies employed depending on the desired functional modifications.
Preparation of Functionalized Derivatives
Research has demonstrated multiple approaches to functionalizing 4,10-Dibromoanthanthrone. One common synthetic route involves first modifying the 6,12-positions through alkoxylation to improve solubility, followed by transformations at the 4,10-bromine positions .
As described in the literature, the preparation of functionalized derivatives typically follows this sequence:
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Starting with 4,10-dibromoanthanthrone
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Introducing alkoxy groups at the 6,12-positions
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Performing borylation at the 4,10-positions using Miyaura reactions
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Conducting cross-coupling reactions (typically Suzuki–Miyaura coupling) to introduce various functional groups
Detailed Synthesis Example
A specific example from published research illustrates the synthesis process for creating conjugated polymers based on 4,10-Dibromoanthanthrone:
"6,12-Dioctyloxy-4,10-dibromoanthanthrone (compound 1), obtained in one step from 4,10-dibromoanthanthrone, was borylated at the 4 and 10 positions using a standard Miyaura reaction to give compound 3. Then, a two-fold Suzuki–Miyaura coupling with methyl 2-iodobenzoate or methyl 5-bromo-2-iodobenzoate provides compounds 4a and 4b, respectively. Treatment of these compounds with an excess of 4-octylphenyl lithium in THF at −78 °C followed by a BF3·OEt2-catalyzed intramolecular Friedel–Crafts reaction lead to compounds 5a and 5b in 73 and 67% yields over two steps, respectively."
Advanced Synthetic Protocols
For the synthesis of polymer materials, more complex procedures are employed. For instance, compound 5b has been polymerized with bisborylated isoindigo and fluorene derivatives using Suzuki–Miyaura coupling . The resulting polymers were typically purified through precipitation in methanol and subsequent Soxhlet extraction using various solvents to remove catalyst residues and oligomers .
Detailed synthesis protocols often include precise reaction conditions, such as:
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Temperature control (typically around 110°C for coupling reactions)
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Extended reaction times (often 2-3 days)
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Specialized purification methods
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Careful characterization using NMR and other analytical techniques
Applications in Materials Science
4,10-Dibromoanthanthrone has emerged as a significant compound in materials science, with applications spanning various fields of organic electronics.
Organic Field-Effect Transistors (OFETs)
One of the most promising applications of 4,10-Dibromoanthanthrone and its derivatives is in the development of organic field-effect transistors. These derivatives exhibit p-type properties, making them valuable components for efficient electronic devices. The performance of these materials in OFETs is related to their ionization energies and inner-sphere reorganization energies, which are influenced by the number of fused rings in the molecular structure.
Research has shown that the planar structure and excellent π-electron delocalization of 4,10-Dibromoanthanthrone-based materials contribute to their charge transport properties, which are essential for OFET performance .
Development of π-Conjugated Materials
4,10-Dibromoanthanthrone serves as a versatile building block for synthesizing various π-conjugated materials with tunable electronic properties. These materials can be classified into three categories:
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p-Type materials: Electron-donating structures
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n-Type materials: Electron-accepting structures
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Ambipolar materials: Capable of both electron donation and acceptance
The ability to create these diverse electronic materials from a single building block highlights the versatility of 4,10-Dibromoanthanthrone in materials chemistry .
Recent Research Developments
The scientific community has made significant advances in utilizing 4,10-Dibromoanthanthrone for developing novel materials with enhanced properties.
Functionalization Strategies
Recent studies have focused on innovative approaches to functionalizing 4,10-Dibromoanthanthrone. These include:
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Developing methods to overcome steric hindrance at the peri positions (3,9) through intramolecular H-bonding or the addition of alkyne spacers
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Creating low band gap materials through strategic modification of the core structure
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Exploring new coupling methodologies beyond traditional Suzuki–Miyaura reactions
Performance Characteristics of Derived Materials
The materials derived from 4,10-Dibromoanthanthrone display a range of performance characteristics that make them attractive for various applications:
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High absorptivity values and characteristic charge transfer peaks, indicating suitability for donor-acceptor materials
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Cyclic voltammetry studies revealing unique electrochemical properties
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Good thermal stability, charge transport, and light-emitting capabilities
Publication Trends and Research Focus
Analysis of publication patterns indicates growing interest in 4,10-Dibromoanthanthrone research. The compound has been featured in numerous high-impact journals, including:
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Journal of Materials Chemistry C (6 publications, 10.17%)
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Angewandte Chemie - International Edition (4 publications, 6.78%)
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Journal of Organic Chemistry (4 publications, 6.78%)
This distribution of publications across prestigious journals underscores the significance of this compound in contemporary chemical research.
Synthetic Challenges and Solutions
Despite its promising applications, working with 4,10-Dibromoanthanthrone presents several synthetic challenges that researchers have addressed through innovative approaches.
Steric Hindrance Considerations
One of the primary challenges in functionalizing 4,10-Dibromoanthanthrone is the steric hindrance caused by protons at the peri positions (3,9), which can interfere with the adjacent aryl or heteroaryl units attached at the 4 and 10 positions . This hindrance can affect the planarity of the resulting molecules and consequently impact their electronic properties.
Researchers have developed several strategies to overcome this limitation:
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Formation of intramolecular hydrogen bonds to stabilize the molecular conformation
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Addition of alkyne spacers to reduce steric interactions
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Strategic selection of coupling partners based on their spatial requirements
Solubility Enhancement
The rigid, planar structure of 4,10-Dibromoanthanthrone and its derivatives often results in limited solubility, which can complicate both synthesis and processing. To address this issue, researchers frequently introduce solubilizing groups, such as alkoxy chains at the 6,12-positions . The incorporation of 6,12-dioctyloxy groups, for example, has been shown to significantly improve solubility while maintaining the essential electronic properties of the core structure.
Purification Methods
The purification of 4,10-Dibromoanthanthrone derivatives, particularly polymeric materials, requires specialized techniques. A common approach involves:
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Precipitation in methanol
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Sequential Soxhlet extraction using solvents of increasing polarity (methanol, hexanes, acetone)
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Final extraction with chloroform
These carefully developed purification protocols ensure the removal of catalyst residues and oligomers, yielding high-purity materials suitable for electronic applications.
Future Research Directions
The unique properties of 4,10-Dibromoanthanthrone continue to inspire new research directions and potential applications.
Emerging Applications
Several promising applications for 4,10-Dibromoanthanthrone derivatives are under investigation:
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Organic photovoltaic cells leveraging the tunable electronic properties
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Organic light-emitting diodes (OLEDs) utilizing the light-emitting capabilities
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Chemical sensors exploiting the specific molecular interactions
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Biomedical applications based on the unique optical properties
Material Design Opportunities
The molecular structure of 4,10-Dibromoanthanthrone offers numerous opportunities for rational material design. Future research may focus on:
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Creating hybrid materials combining 4,10-Dibromoanthanthrone with other functional components
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Developing supramolecular assemblies with enhanced properties
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Exploring new functionalization patterns to access previously unattainable electronic properties
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Investigating structure-property relationships to enable predictive design of materials with specific characteristics
Sustainable Chemistry Approaches
As the field moves toward more sustainable practices, research on 4,10-Dibromoanthanthrone may increasingly emphasize:
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Green synthesis methods with reduced environmental impact
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Recycling and recovery strategies for materials containing this compound
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Bio-inspired applications leveraging the compound's unique properties
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Long-term stability and degradation studies to ensure environmental compatibility
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